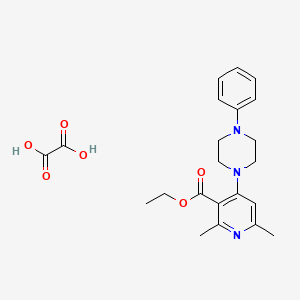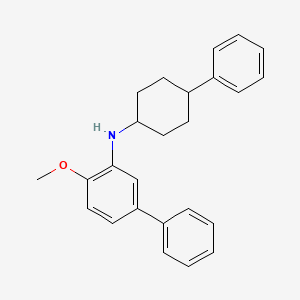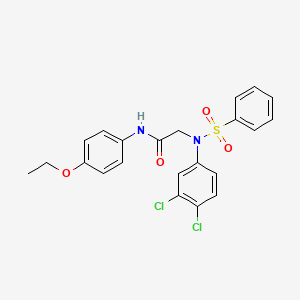
N~2~-(3,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of sulfonylurea compounds and has been synthesized through various methods. In
作用机制
The mechanism of action of DPEG is through the activation of KATP channels. KATP channels are present in various tissues, including pancreatic beta cells, cardiac cells, and smooth muscle cells. When KATP channels are activated, they lead to the opening of potassium channels, which leads to hyperpolarization of the cell membrane. This, in turn, leads to a decrease in calcium influx, which ultimately leads to a decrease in insulin secretion in pancreatic beta cells.
Biochemical and Physiological Effects:
DPEG has been shown to have various biochemical and physiological effects. One of the main effects of DPEG is its ability to activate KATP channels, leading to an increase in insulin secretion. DPEG has also been shown to have a vasodilatory effect, leading to a decrease in blood pressure. Additionally, DPEG has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using DPEG in lab experiments is its ability to activate KATP channels, making it a useful tool for studying insulin secretion in pancreatic beta cells. DPEG also has a high solubility in water, making it easy to use in experiments. However, one of the limitations of using DPEG is its potential toxicity. DPEG has been shown to have cytotoxic effects on certain cell types, making it important to use caution when working with this compound.
未来方向
There are various future directions for the use of DPEG in scientific research. One potential direction is the use of DPEG as a potential treatment for type 2 diabetes. DPEG has been shown to increase insulin secretion, making it a potential candidate for the treatment of this disease. Additionally, DPEG has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore the potential applications of DPEG in these areas.
合成方法
DPEG can be synthesized through a variety of methods, including the reaction of 3,4-dichloroaniline, 4-ethoxybenzeneboronic acid, and phenylsulfonyl chloride in the presence of a palladium catalyst. The reaction produces DPEG as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 3,4-dichloroaniline with 4-ethoxybenzaldehyde and phenylsulfonyl chloride in the presence of a base.
科学研究应用
DPEG has been studied for its potential applications in scientific research. One of the main research applications of DPEG is its use as a KATP channel opener. KATP channels play a crucial role in regulating insulin secretion in pancreatic beta cells. DPEG has been shown to activate KATP channels, leading to an increase in insulin secretion. This makes DPEG a potential candidate for the treatment of type 2 diabetes.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-2-30-18-11-8-16(9-12-18)25-22(27)15-26(17-10-13-20(23)21(24)14-17)31(28,29)19-6-4-3-5-7-19/h3-14H,2,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXCFSYFIOUTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)
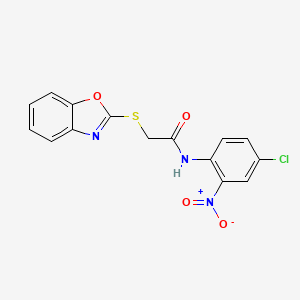
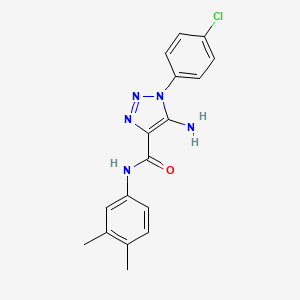
![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
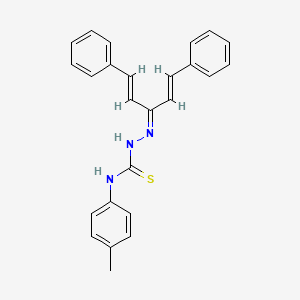
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5130853.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)
